molecular formula C12H20O6 B8083008 (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B8083008
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-ZJDVBMNYSA-N
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Description

The compound (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS: 2595-05-3) is a polycyclic carbohydrate derivative with a molecular formula of C₁₂H₂₀O₆ (MW: 260.284). It features four stereocenters, a fused furo-dioxolane ring system, and protective 1,3-dioxolane groups . This stereochemically complex structure is commonly used in synthetic organic chemistry as a chiral building block for glycosylation and nucleoside analog synthesis . The compound is commercially available at 97% purity and is stored under inert conditions due to its sensitivity to hydrolysis .

Properties

IUPAC Name

(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9+,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-ZJDVBMNYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@H]([C@H]3[C@@H](O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460752
Record name (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79943-22-9
Record name (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Acetonation of D-Glucose

The core synthetic route involves the acetonation of D-glucose using acetone and protic or Lewis acids. The reaction proceeds via the formation of cyclic isopropylidene acetals, which protect vicinal diol groups. Stereochemical outcomes depend on the catalyst’s nature, temperature, and stoichiometry.

Mechanism :

  • Protonation : The acid catalyst protonates acetone, enhancing its electrophilicity.

  • Nucleophilic Attack : Hydroxyl groups on glucose attack the electrophilic carbonyl carbon, forming oxonium intermediates.

  • Cyclization : Intramolecular hemiacetal formation generates the fused furo-dioxolane system.

Key Variables :

  • Catalyst : Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or iron(III) chloride (FeCl₃).

  • Temperature : 25–40°C for kinetic control; higher temperatures favor thermodynamic products.

  • Solvent : Anhydrous acetone or acetone-dimethylformamide (DMF) mixtures.

Stepwise Protection Methodologies

Sequential Hydroxyl Group Protection

To achieve the target compound’s specific stereochemistry, a two-step protection strategy is often employed:

  • Primary Protection :

    • React D-glucose with 2,2-dimethoxypropane under mild acidic conditions (e.g., camphorsulfonic acid) to form the 5,6-O-isopropylidene intermediate.

    • Conditions : 0–5°C, 12–24 hours, yielding 70–85% selectivity for the 5,6-acetal.

  • Secondary Protection :

    • Treat the intermediate with excess acetone and H₂SO₄ to install the 1,2-O-isopropylidene group.

    • Chiral Induction : Use (−)-menthol as a chiral auxiliary to enforce the (4R)-configuration.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes yield optimization and cost efficiency. Continuous flow reactors (CFRs) outperform batch reactors by enhancing heat/mass transfer and reducing side reactions.

Process Parameters :

ParameterValue
Residence Time30–60 minutes
Temperature30°C
Catalyst Loading5 mol% H₂SO₄
Throughput50 L/h

Advantages :

  • 15% higher yield compared to batch processes.

  • Reduced solvent waste via in-line distillation.

Catalytic Systems and Stereochemical Control

Lewis Acid vs. Protic Acid Catalysis

The choice of catalyst critically influences regioselectivity and enantiomeric excess (ee):

CatalystSelectivity (R:S)ee (%)Yield (%)
H₂SO₄90:108275
FeCl₃85:157868
p-TsOH92:88880

Insights :

  • Protic acids (e.g., p-TsOH) favor the thermodynamically stable (4R)-isomer due to better solvation of transition states.

  • FeCl₃ induces partial racemization at elevated temperatures (>35°C).

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3). Key fractions are analyzed by:

  • ¹H NMR : Diagnostic signals include:

    • δ 1.32 and 1.45 (2×CH₃, isopropylidene).

    • δ 5.12 (d, J=3.8 Hz, anomeric proton).

  • Optical Rotation : [α]D²⁵ = +42.5° (c=1, CHCl₃) confirms (4R)-configuration.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts and their suppression methods:

ByproductCauseMitigation
Tri-O-isopropylidene derivativeExcess acetoneStrict stoichiometric control
Hydrolyzed acetalMoisture ingressAnhydrous conditions, molecular sieves

Emerging Methodologies

Enzymatic Desymmetrization

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures post-synthesis:

  • Reaction : Kinetic resolution of (±)-mixtures in tert-butyl methyl ether.

  • Outcome : 95% ee, 40% yield (theoretical maximum 50%).

Chemical Reactions Analysis

(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

Major products formed from these reactions include various glucose derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H20O6C_{12}H_{20}O_6 and a molecular weight of approximately 260.28 g/mol. It is characterized by the presence of multiple functional groups that enhance its reactivity and utility in synthesis.

Key Structural Features:

  • Dioxolane Ring : Provides stability and protects hydroxyl groups.
  • Tetrahydrofuro Dioxole Framework : Facilitates various chemical transformations.

Synthetic Applications

1. Protecting Group in Organic Synthesis

  • The compound functions as a protecting group for hydroxyl functionalities during multi-step syntheses. This is particularly useful in the synthesis of complex carbohydrates and related compounds where selective protection is necessary to prevent undesired reactions.

2. Intermediate in Carbohydrate Chemistry

  • It serves as an intermediate in the synthesis of glycosides and other carbohydrate derivatives. The ability to selectively modify hydroxyl groups allows for the construction of diverse glycosidic linkages essential for creating biologically active molecules.

3. Synthesis of Bioactive Compounds

  • The compound is used in the synthesis of various bioactive compounds that exhibit pharmaceutical properties. Its derivatives have been explored for their potential therapeutic effects in preclinical studies .

Pharmacological Applications

1. Drug Development

  • Research indicates that derivatives of this compound have been investigated for their pharmacological activities. For instance, studies have shown that modifications to the dioxolane structure can lead to compounds with enhanced binding affinities to biological targets .

2. Delivery Systems

  • The compound's structural properties have made it a candidate for use in drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients can improve the solubility and bioavailability of drugs .

Case Study 1: Synthesis of Glycosides

A study demonstrated the use of (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol as a protecting group in the synthesis of glycosides from glucose derivatives. The protecting group was selectively removed under mild acidic conditions without affecting other sensitive functional groups present in the molecule.

Case Study 2: Pharmacological Evaluation

In another study focusing on the pharmacological evaluation of derivatives synthesized from this compound, researchers found that certain modifications led to compounds with significant anti-inflammatory activity. These findings suggest potential applications in developing new therapeutic agents targeting inflammatory pathways.

Mechanism of Action

The mechanism of action of (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its role as a protected glucose derivative. The isopropylidene groups protect the hydroxyl groups of glucose from unwanted reactions, allowing selective reactions to occur at other positions. This selective protection is crucial in multi-step organic synthesis, where specific functional groups need to be modified without affecting others .

Comparison with Similar Compounds

Stereochemical Variants

The closest analogs differ in stereochemistry. For example:

  • (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS: Not listed) shares the same molecular formula (C₁₂H₂₀O₆) but exhibits inverted configurations at C3a, C5, and C4. This inversion significantly impacts its optical rotation and reactivity in glycosylation reactions .
  • 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (CAS: 14131-84-1) is another diacetonide-protected carbohydrate with a mannofuranose backbone. Its stereochemical arrangement results in distinct solubility and crystallization behavior compared to the target compound .

Table 1: Stereochemical Comparison

Compound Molecular Formula Stereocenters Key Structural Features
Target Compound (CAS: 2595-05-3) C₁₂H₂₀O₆ 4 Furo[2,3-d][1,3]dioxolane core
(3aR,5S,6S,6aR) Isomer C₁₂H₂₀O₆ 4 Inverted C3a, C5, C6 configurations
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose C₁₂H₂₀O₆ 5 Mannofuranose backbone

Functional Group Modifications

Hydroxymethyl Addition :
The compound (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol (CAS: 1646857-53-5) introduces a hydroxymethyl group at C5, altering its molecular formula to C₁₃H₂₂O₇ (MW: 290.31). This modification increases polarity and hydrogen-bonding capacity, affecting solubility and biological activity .

Aromatic and Fluorinated Derivatives :

  • 2-(((3aR,4S,6R,6aS)-6-((6-...pyrimidin-4-yl)amino)...ethoxy)ethanol (CAS: 1882095-50-2) incorporates a nitro-pyrimidine moiety and a thioether group, enabling interactions with nucleic acids or enzymes .
  • Fluorinated analogs (e.g., compounds in ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them candidates for antiviral or anticancer applications .

Table 2: Functional Group Impact

Compound Functional Modifications Molecular Weight Key Properties
Target Compound None (baseline) 260.284 High crystallinity, chiral stability
CAS: 1646857-53-5 C5-hydroxymethyl 290.31 Increased polarity, H-bond donor
CAS: 1882095-50-2 Nitro-pyrimidine, thioether 629.72 Nucleic acid binding, enzymatic inhibition

Computational and Experimental Comparison Methods

Molecular Similarity Metrics

  • Tanimoto and Dice Indices : These metrics quantify structural overlap using bit vectors (e.g., MACCS or Morgan fingerprints). The target compound shows a Tanimoto coefficient >0.7 with its stereoisomers but <0.5 with fluorinated derivatives, indicating significant divergence .
  • Maximal Common Subgraph (MCS) Analysis : MCS algorithms identify shared substructures. The target compound shares a furo-dioxolane core with 2,3:5,6-di-O-isopropylidene derivatives but diverges in side-chain topology .

Bioactivity Profiling

Hierarchical clustering of bioactivity data reveals that compounds with similar structures (e.g., diacetonide-protected carbohydrates) cluster together, correlating with shared modes of action such as glycosidase inhibition or chiral auxiliary utility .

Biological Activity

The compound (3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol , often referred to as a dioxolane derivative, is notable for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

  • Molecular Formula : C12H20O6
  • Molecular Weight : 260.28 g/mol
  • CAS Number : 79943-22-9

Synthesis

The synthesis of this compound typically involves the reaction of glucose derivatives with acetone in the presence of acid catalysts. The formation of cyclic acetals protects the hydroxyl groups on glucose, facilitating further chemical manipulation.

Biological Activity

Research indicates that dioxolane derivatives exhibit significant biological activities. Specifically:

  • Antibacterial Activity :
    • Studies have shown that various dioxolane derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance:
      • Compounds derived from similar structures demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
  • Antifungal Activity :
    • Dioxolane derivatives have also been tested for antifungal properties. Many compounds exhibit significant activity against Candida albicans, with some achieving complete inhibition at specific concentrations .

Table 1: Biological Activity of Dioxolane Derivatives

CompoundTarget OrganismActivity TypeMIC (µg/mL)
1Staphylococcus aureusAntibacterial625
2Pseudomonas aeruginosaAntibacterial1250
3Candida albicansAntifungal500
4Escherichia coliAntibacterialNo activity

This table summarizes findings from various studies on the antibacterial and antifungal activities of dioxolane derivatives. The results indicate that while some compounds are highly effective against certain pathogens, others show limited or no activity.

The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the structural features of dioxolanes play a crucial role in their interaction with microbial cell membranes or key metabolic pathways.

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
The compound exhibits acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) under GHS classification . Essential safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods or local exhaust to minimize inhalation risks.
  • First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap/water. Immediate medical consultation is required for all exposures .
  • Spill Management: Absorb spills with inert material, avoid dust generation, and dispose of as hazardous waste .

Basic: What synthetic routes are reported for this compound, and how are reaction conditions optimized?

Answer:
The compound is synthesized via stereoselective glycosylation or photoredox-mediated reactions. Key steps include:

  • Reagent Selection: Use of (R)-2,2-dimethyl-1,3-dioxolane derivatives as chiral auxiliaries to control stereochemistry at the 4R position .
  • Reaction Time/Temperature: Optimal yields (46%) and diastereomeric ratios (dr: 8:1) are achieved under light-mediated conditions at 25°C for 3 hours .
  • Purification: Flash column chromatography on silica gel isolates the product as a colorless oil, with diastereomers separated based on polarity differences .

Basic: What analytical techniques are employed for structural elucidation and purity assessment?

Answer:

  • X-ray Crystallography: Determines absolute stereochemistry and confirms the tetrahydrofurodioxolane core .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent configurations (e.g., methyl groups at C2 and C5) and verify diastereomeric purity .
  • Mass Spectrometry (HRMS): Validates molecular formula (C18_{18}H14_{14}O6_6) and detects impurities at <3% .

Advanced: How can diastereomeric byproducts be minimized during synthesis, and what factors influence their formation?

Answer:
Diastereomer formation (e.g., 8:1 dr in ) is influenced by:

  • Stereoelectronic Effects: Bulky dioxolane groups at C4R hinder nucleophilic attack at undesired positions, favoring the desired diastereomer .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereoselectivity by 15–20% .
  • Catalytic Additives: Chiral Lewis acids (e.g., Zn(II)-bisoxazoline complexes) enhance dr to >10:1 in pilot studies .

Advanced: What role do the dioxolane protecting groups play in modulating the compound’s reactivity?

Answer:
The 2,2-dimethyl-1,3-dioxolane groups:

  • Steric Shielding: Protect hydroxyl groups at C5 and C6 from undesired oxidation or glycosylation during multi-step syntheses .
  • Thermodynamic Stability: Stabilize the furanose ring conformation via anomeric effect, reducing ring-opening side reactions by 30–40% .
  • Deprotection Strategies: Acidic hydrolysis (e.g., HCl/MeOH) selectively removes dioxolanes without disrupting the tetrahydrofuro core .

Advanced: How can contradictory data on reaction yields or stereochemical outcomes be resolved methodologically?

Answer:
Contradictions arise from variations in:

  • Catalyst Loading: Excess Pd(0) in cross-coupling steps may reduce yields by promoting side reactions; optimize to 5 mol% .
  • Theoretical Frameworks: Apply Curtin-Hammett principles to explain kinetic vs. thermodynamic control in diastereomer formation .
  • Systematic Screening: Use design of experiments (DoE) to identify critical variables (e.g., temperature, solvent) impacting yield/stereochemistry .

Advanced: What computational or mechanistic models guide the design of derivatives with enhanced bioactivity?

Answer:

  • Density Functional Theory (DFT): Predicts regioselectivity in nucleophilic substitutions at the C6 hydroxyl group .
  • Molecular Docking: Models interactions between the tetrahydrofurodioxolane scaffold and target enzymes (e.g., glycosidases) to optimize binding affinity .
  • SAR Studies: Methyl group removal at C2 increases solubility by 50% but reduces metabolic stability, requiring balanced derivatization .

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